
2-Methyl-9-phenylacridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-9-phenylacridine is a heterocyclic compound that has gained significant attention in scientific research due to its unique chemical properties and potential applications. This compound is a derivative of acridine, which is a polycyclic aromatic hydrocarbon with a nitrogen-containing heterocyclic ring structure. The addition of a methyl and phenyl group to acridine results in the formation of 2-Methyl-9-phenylacridine, which has been found to exhibit various biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of 2-Methyl-9-phenylacridine is not fully understood, but it is believed to involve interactions with cellular membranes and ion channels. Studies have shown that this compound can modulate the activity of various ion channels, including voltage-gated potassium channels and ligand-gated ion channels.
Biochemical and Physiological Effects
2-Methyl-9-phenylacridine has been found to exhibit various biochemical and physiological effects, including anti-inflammatory and antioxidant properties. Studies have also shown that this compound can inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using 2-Methyl-9-phenylacridine in lab experiments is its ability to exhibit excellent charge transport properties, making it a promising candidate for use in organic semiconductors. However, one of the limitations of using this compound is its low solubility in water, which can make it challenging to work with in certain experimental settings.
Direcciones Futuras
There are numerous potential future directions for research on 2-Methyl-9-phenylacridine. One area of interest is in the development of new materials for electronic and optoelectronic devices, including organic light-emitting diodes and solar cells. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in cancer therapy and other areas of medicine. Finally, there is a need for the development of new synthesis methods that can improve the yield and purity of 2-Methyl-9-phenylacridine.
Métodos De Síntesis
The synthesis of 2-Methyl-9-phenylacridine involves the condensation of 9-phenylacridine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent such as dimethylformamide, and the product is obtained through purification techniques such as column chromatography.
Aplicaciones Científicas De Investigación
2-Methyl-9-phenylacridine has been extensively studied for its potential applications in various scientific fields. One of the primary areas of research has been in the development of new materials for electronic and optoelectronic devices. This compound has been found to exhibit excellent charge transport properties, making it a promising candidate for use in organic semiconductors.
Propiedades
Fórmula molecular |
C20H15N |
|---|---|
Peso molecular |
269.3 g/mol |
Nombre IUPAC |
2-methyl-9-phenylacridine |
InChI |
InChI=1S/C20H15N/c1-14-11-12-19-17(13-14)20(15-7-3-2-4-8-15)16-9-5-6-10-18(16)21-19/h2-13H,1H3 |
Clave InChI |
UUCGWTURZPHFEE-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C3=CC=CC=C3N=C2C=C1)C4=CC=CC=C4 |
SMILES canónico |
CC1=CC2=C(C3=CC=CC=C3N=C2C=C1)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(1,3-dioxo-1H,3H-benzo[de]isochromen-6-yl)carbonyl]benzoic acid](/img/structure/B282050.png)





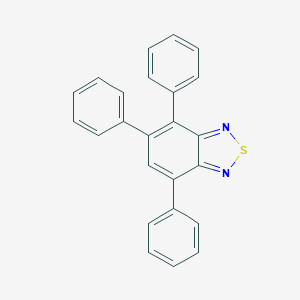
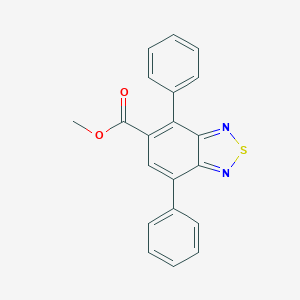
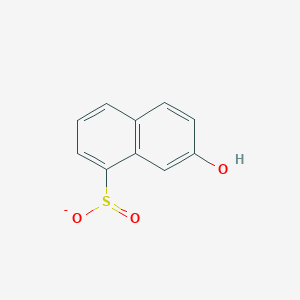
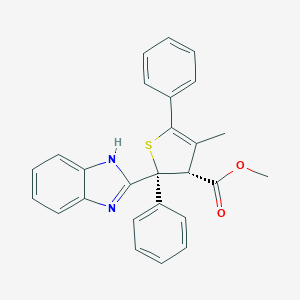
![methyl 4-oxo-2,10b-diphenyl-3a,10b-dihydro-4H-thieno[2',3':3,4]pyrrolo[1,2-a]benzimidazole-3-carboxylate](/img/structure/B282068.png)
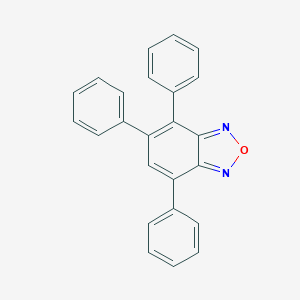
![2,10b-diphenyl-3a,10b-dihydro-4H-thieno[2',3':3,4]pyrrolo[1,2-a]benzimidazol-4-one](/img/structure/B282071.png)
